molecular formula C34H42BF4P B6336318 Dicyclohexyl[9-(3-phenylpropyl)-9-fluorenyl]phosphonium tetrafluoroborate CAS No. 1007311-95-6

Dicyclohexyl[9-(3-phenylpropyl)-9-fluorenyl]phosphonium tetrafluoroborate

Cat. No.: B6336318
CAS No.: 1007311-95-6
M. Wt: 568.5 g/mol
InChI Key: VBCMIQSEFSKZNU-UHFFFAOYSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexyl[9-(3-phenylpropyl)-9-fluorenyl]phosphonium tetrafluoroborate typically involves the reaction of dicyclohexylphosphine with 9-(3-phenylpropyl)-9-fluorenyl chloride in the presence of a base, followed by the addition of tetrafluoroboric acid . The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Base: Triethylamine or sodium hydride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to ensure consistent product quality.

    Purification: Crystallization or chromatography to achieve high purity levels.

    Quality Control: Analytical techniques such as NMR, HPLC, and mass spectrometry to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl[9-(3-phenylpropyl)-9-fluorenyl]phosphonium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The phosphonium group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like acetonitrile.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

Dicyclohexyl[9-(3-phenylpropyl)-9-fluorenyl]phosphonium tetrafluoroborate has several scientific research applications:

Mechanism of Action

The mechanism by which Dicyclohexyl[9-(3-phenylpropyl)-9-fluorenyl]phosphonium tetrafluoroborate exerts its effects involves its role as a ligand. It coordinates with metal centers in catalytic complexes, facilitating various chemical transformations. The molecular targets include transition metals such as palladium, platinum, and nickel. The pathways involved often include oxidative addition, reductive elimination, and migratory insertion.

Comparison with Similar Compounds

Similar Compounds

  • Dicyclohexyl[9-(3-phenylpropyl)-9-fluorenyl]phosphine
  • Dicyclohexyl[9-(3-phenylpropyl)-9-fluorenyl]phosphonium chloride
  • Dicyclohexyl[9-(3-phenylpropyl)-9-fluorenyl]phosphonium bromide

Uniqueness

Dicyclohexyl[9-(3-phenylpropyl)-9-fluorenyl]phosphonium tetrafluoroborate is unique due to its tetrafluoroborate counterion, which enhances its stability and solubility in various solvents. This makes it particularly effective in catalytic applications compared to its chloride and bromide counterparts.

Properties

IUPAC Name

dicyclohexyl-[9-(3-phenylpropyl)fluoren-9-yl]phosphanium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H41P.BF4/c1-4-15-27(16-5-1)17-14-26-34(32-24-12-10-22-30(32)31-23-11-13-25-33(31)34)35(28-18-6-2-7-19-28)29-20-8-3-9-21-29;2-1(3,4)5/h1,4-5,10-13,15-16,22-25,28-29H,2-3,6-9,14,17-21,26H2;/q;-1/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCMIQSEFSKZNU-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CCC(CC1)[PH+](C2CCCCC2)C3(C4=CC=CC=C4C5=CC=CC=C53)CCCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42BF4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746253
Record name Dicyclohexyl[9-(3-phenylpropyl)-9H-fluoren-9-yl]phosphanium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007311-95-6
Record name Dicyclohexyl[9-(3-phenylpropyl)-9H-fluoren-9-yl]phosphanium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1007311-95-6
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